Superior BuChE Selectivity and Balanced Inhibition Profile Compared to Clinical Standards
AChE/BuChE-IN-1 exhibits a markedly different selectivity profile compared to the clinical cholinesterase inhibitors rivastigmine and donepezil. It demonstrates a 15-fold selectivity for BuChE over AChE (SI = 15) [1]. This contrasts sharply with rivastigmine, which is a potent dual inhibitor (BuChE/AChE SI ~0.009) , and donepezil, which is highly AChE-selective (AChE/BuChE SI >1000) [2]. For research focused on the role of BuChE in advanced AD, where AChE levels decline, the selective BuChE inhibition of AChE/BuChE-IN-1 is mechanistically distinct and more appropriate than the non-selective or AChE-biased action of these standard comparators.
| Evidence Dimension | Cholinesterase Enzyme Selectivity |
|---|---|
| Target Compound Data | BuChE IC50 = 0.48 μM; AChE IC50 = 7.16 μM; Selectivity Index (SI) for BuChE = 15 |
| Comparator Or Baseline | Rivastigmine: BuChE IC50 ~0.037 μM, AChE IC50 ~4.15 μM, SI (BuChE) ~0.009; Donepezil: AChE IC50 ~6.7 nM, BuChE IC50 >7 μM, SI (AChE) >1000 |
| Quantified Difference | AChE/BuChE-IN-1 has a 15-fold preference for BuChE over AChE. Rivastigmine shows minimal selectivity, while donepezil shows extreme selectivity for AChE. |
| Conditions | In vitro enzymatic assays using human AChE and BuChE. |
Why This Matters
The unique selectivity profile of AChE/BuChE-IN-1 makes it the preferred tool for dissecting BuChE-specific contributions in AD pathology, which is not achievable with clinically available, non-selective or AChE-selective inhibitors.
- [1] Yang, A., et al. (2022). A multifunctional anti-AD approach: Design, synthesis, X-ray crystal structure, biological evaluation and molecular docking of chrysin derivatives. European Journal of Medicinal Chemistry, 240, 114576. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0223523422001180 View Source
- [2] Donepezil Hydrochloride (PD001165) Description. Probes & Drugs Portal. Available at: https://www.probes-drugs.org/compound/PD001165/ (Accessed March 23, 2025). View Source
